2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione
CAS No.: 1306115-49-0
Cat. No.: VC4324113
Molecular Formula: C15H10INO2
Molecular Weight: 363.154
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306115-49-0 |
|---|---|
| Molecular Formula | C15H10INO2 |
| Molecular Weight | 363.154 |
| IUPAC Name | 2-(4-iodophenyl)-4H-isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2 |
| Standard InChI Key | JCKXRNWMZHSAFE-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)I |
Introduction
2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound belonging to the isoquinoline family. Its molecular formula is C₁₅H₁₀N₂O₄I, indicating the presence of an iodine atom in the structure. This compound exhibits a distinctive arrangement of functional groups, including a dione structure, which contributes to its chemical reactivity and potential biological activity.
Synthesis Methods
The synthesis of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione typically involves several steps, although specific detailed methods are not widely documented in the available literature. Generally, the synthesis of isoquinoline derivatives often involves condensation reactions or cyclization processes.
Chemical Reactions and Applications
2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions due to its functional groups, such as electrophilic substitution. The iodine atom enhances its electrophilic character, which may be useful in further modifications or biological interactions. The compound's potential applications extend into fields like drug development and material science, given its reactivity profile.
Biological Activity and Potential Therapeutic Applications
Isoquinoline derivatives, including 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione, are often explored for their potential therapeutic applications due to their ability to interact with various biological targets. While specific biological activity data for this compound is limited, its structural features suggest potential for pharmacological properties similar to other isoquinoline derivatives.
Comparison with Related Compounds
Other compounds in the isoquinoline family, such as isoquinoline-1,3(2H,4H)-dione (CAS#: 4456-77-3), have been studied for their chemical and biological properties. Isoquinoline-1,3(2H,4H)-dione has a molecular formula of C₉H₇NO₂ and exhibits a molecular weight of 161.157 g/mol .
| Compound | Molecular Formula | Molecular Weight | Density | Boiling Point |
|---|---|---|---|---|
| Isoquinoline-1,3(2H,4H)-dione | C₉H₇NO₂ | 161.157 g/mol | 1.3±0.1 g/cm³ | 377.1±35.0 °C |
| 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione | C₁₅H₁₀N₂O₄I | Not specified | Not specified | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume